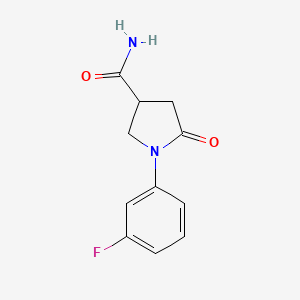
N-(3,4-dimethoxyphenyl)-2,8-dimethyl-5-nitro-4-quinolinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethoxyphenyl)-2,8-dimethyl-5-nitro-4-quinolinamine, also known as DMNQ, is a synthetic compound that has been widely used in scientific research. It belongs to the class of quinone compounds and is known for its redox properties and ability to generate reactive oxygen species. DMNQ has been used in various biological and biochemical studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
作用機序
N-(3,4-dimethoxyphenyl)-2,8-dimethyl-5-nitro-4-quinolinamine exerts its effects through the generation of reactive oxygen species, which can cause oxidative stress and damage to cellular components, such as DNA, proteins, and lipids. This compound has been shown to induce apoptosis in cancer cells by activating the intrinsic pathway and triggering the release of cytochrome c from the mitochondria. This compound can also activate the Nrf2-Keap1 pathway, which regulates the expression of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the cell type and concentration used. It can induce oxidative stress and apoptosis in cancer cells, as well as activate the immune system and modulate inflammation. This compound has also been shown to affect mitochondrial function, calcium signaling, and cellular metabolism.
実験室実験の利点と制限
N-(3,4-dimethoxyphenyl)-2,8-dimethyl-5-nitro-4-quinolinamine has several advantages for laboratory experiments, including its ability to generate reactive oxygen species and induce oxidative stress, which can be used to study various biological processes. However, this compound has potential limitations, such as its toxicity and instability, which require careful handling and storage. This compound can also have non-specific effects on cellular processes, which can complicate data interpretation.
将来の方向性
There are several future directions for research on N-(3,4-dimethoxyphenyl)-2,8-dimethyl-5-nitro-4-quinolinamine, including its potential therapeutic applications in cancer, inflammation, and infectious diseases. This compound can also be used to study the role of reactive oxygen species in aging and neurodegenerative diseases. Future research can also focus on developing more stable and less toxic derivatives of this compound, as well as identifying specific targets and pathways affected by this compound.
合成法
N-(3,4-dimethoxyphenyl)-2,8-dimethyl-5-nitro-4-quinolinamine can be synthesized using various methods, including the oxidation of 2,8-dimethyl-4-hydroxyquinoline with lead tetraacetate or manganese dioxide, or the reaction of 3,4-dimethoxyaniline with 2,8-dimethyl-4-nitroquinoline in the presence of a reducing agent. The synthesis of this compound requires careful handling due to its potential toxicity and instability.
科学的研究の応用
N-(3,4-dimethoxyphenyl)-2,8-dimethyl-5-nitro-4-quinolinamine has been widely used in scientific research to investigate its potential therapeutic applications and mechanism of action. It has been studied for its ability to induce oxidative stress and apoptosis in cancer cells, as well as its potential as an anti-inflammatory, anti-viral, and anti-bacterial agent. This compound has also been used to study the role of reactive oxygen species in various biological processes, such as cell signaling, aging, and disease.
特性
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2,8-dimethyl-5-nitroquinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-11-5-7-15(22(23)24)18-14(9-12(2)20-19(11)18)21-13-6-8-16(25-3)17(10-13)26-4/h5-10H,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSSKSQMGXVKHAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)[N+](=O)[O-])C(=CC(=N2)C)NC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(5-benzyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B6126302.png)
![2-[4-(3,5-difluorobenzyl)-1-(3-methylbutyl)-2-piperazinyl]ethanol](/img/structure/B6126312.png)

![isopropyl 2-[(2-chloro-4-nitrobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B6126338.png)
![7-(dimethylamino)-2-ethyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6126344.png)
![N-[(1-{[2-(methylthio)-3-pyridinyl]carbonyl}-3-piperidinyl)methyl]-2-furamide](/img/structure/B6126365.png)

![4-{5-[(4-ethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}-2-methylquinoline](/img/structure/B6126376.png)

![N-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B6126386.png)
![3-{[(1-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-3-piperidinyl)oxy]methyl}pyridine](/img/structure/B6126394.png)
![N'-[1-(2,4-dihydroxyphenyl)ethylidene]methanesulfonohydrazide](/img/structure/B6126397.png)
![(2E)-N-{[7-(2,3-dihydro-1-benzofuran-2-ylcarbonyl)-3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl]methyl}-3-phenylacrylamide](/img/structure/B6126403.png)
![ethyl 2-[(anilinocarbonothioyl)amino]-6-(2-phenylethyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B6126411.png)
